molecular formula C7H11NO2 B2511937 3-Oxocyclohexane-1-carboxamide CAS No. 1140815-79-7

3-Oxocyclohexane-1-carboxamide

Cat. No.: B2511937
CAS No.: 1140815-79-7
M. Wt: 141.17
InChI Key: HWQYGPLWZGRAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxocyclohexane-1-carboxamide is a bicyclic organic compound characterized by a cyclohexane backbone substituted with an oxo (keto) group at position 3 and a carboxamide group at position 1. Its molecular formula is C₇H₁₁NO₂, with a monoisotopic mass of 141.07898 Da . The compound’s IUPAC name adheres to nomenclature rules where "oxo-" denotes the ketone group, and "carboxamide" specifies the primary functional group at position 1 .

Properties

IUPAC Name

3-oxocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(10)5-2-1-3-6(9)4-5/h5H,1-4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYGPLWZGRAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxocyclohexane-1-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyclohexen-1-one with formamide . The reaction typically proceeds under controlled conditions, including specific temperature and pH levels, to ensure high yield and purity of the product.

Another method involves the condensation of cyclohexanone with urea in the presence of an acid catalyst, followed by acid hydrolysis . This process requires maintaining the pH within a specific range (0.8 to 2.3) and removing excess cyclohexanone through steam distillation. The resulting solution is then adjusted to a pH of about 5.0 using a base, such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-Oxocyclohexane-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

3-Oxocyclohexane-1-carboxylic Acid

  • CAS : 16205-98-4
  • Formula : C₇H₁₀O₃
  • Functional Groups : Oxo (C3), carboxylic acid (C1).
  • Applications : Widely used as an intermediate in organic syntheses, with production scales up to kilograms .
  • Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~4-5) compared to the carboxamide, which is less acidic (pKa ~17-18) and more nucleophilic due to the amide’s resonance stabilization.

2-Hydroxy-1-cyclohexanecarboxamide

  • Functional Groups : Hydroxy (C2), carboxamide (C1).
  • This structural variation may influence biological activity or synthetic utility compared to the oxo-substituted analog .

Positional Isomerism and Ring Saturation

3-Cyclohexene-1-carboxaldehyde

  • CAS : 100-50-5
  • Formula : C₇H₁₀O
  • Functional Groups : Aldehyde (C1), cyclohexene (unsaturated ring).
  • Applications : Primarily used in manufacturing and laboratory settings .
  • Key Differences : The unsaturated cyclohexene ring alters conformational flexibility and reactivity (e.g., susceptibility to Diels-Alder reactions). The aldehyde group is highly electrophilic, contrasting with the carboxamide’s nucleophilic character.

3-Methyl-2-oxocyclohexane-1-carbaldehyde

  • CAS : 27819-09-6
  • Formula : C₈H₁₂O₂
  • Functional Groups : Oxo (C2), methyl (C3), aldehyde (C1).
  • The aldehyde’s reactivity differs from carboxamides, favoring condensation or oxidation pathways .

Patent and Literature Landscape

Compound Name Patent Count Literature Count Notes
3-Oxocyclohexane-1-carboxamide 6 0 High industrial interest
6,6-Dimethylpiperidine-2,5-dione 1 0 Cyclic diketone with limited applications
3-Oxocyclohexane-1-carboxylic acid N/A N/A Production at kilogram scale

The 6 patents associated with this compound highlight its utility in undisclosed industrial processes, possibly as a building block for bioactive molecules. In contrast, analogs like 6,6-dimethylpiperidine-2,5-dione show minimal patent activity, reflecting niche applications .

Research Findings and Implications

  • Reactivity : The carboxamide group in this compound is less reactive toward nucleophilic attack compared to aldehydes (e.g., 3-cyclohexene-1-carboxaldehyde) but more stable than carboxylic acids under basic conditions .
  • Synthetic Utility: The oxo group at C3 enables keto-enol tautomerism, which can be exploited in cyclization or condensation reactions. This contrasts with hydroxy-substituted analogs (e.g., 2-hydroxy-1-cyclohexanecarboxamide), where tautomerism is absent .
  • Industrial Relevance : The absence of literature but high patent count for this compound suggests its role in proprietary drug discovery or materials science, whereas 3-oxocyclohexane-1-carboxylic acid’s documented use as an intermediate aligns with broader academic and industrial adoption .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Formula Functional Groups Key Applications
This compound - C₇H₁₁NO₂ Oxo (C3), carboxamide (C1) Organic synthesis
3-Oxocyclohexane-1-carboxylic acid 16205-98-4 C₇H₁₀O₃ Oxo (C3), carboxylic acid (C1) Intermediate synthesis
3-Cyclohexene-1-carboxaldehyde 100-50-5 C₇H₁₀O Aldehyde (C1), cyclohexene Manufacturing

Table 2: Patent and Production Metrics

Compound Name Patent Count Production Scale
This compound 6 Not disclosed
3-Oxocyclohexane-1-carboxylic acid N/A Up to kilograms

Biological Activity

3-Oxocyclohexane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7H11NO2C_7H_{11}NO_2. It features a cyclohexane ring with a ketone and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Potential anticancer activity

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. For instance, derivatives of cyclohexane carboxamides have been evaluated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases .

Antimicrobial Effects

The compound has demonstrated activity against several bacterial strains. Research indicates that certain cyclohexane derivatives possess significant antimicrobial properties, suggesting that this compound may also exhibit similar effects. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. A study on related cyclohexane derivatives explored their effects on human tumor cell lines, indicating that structural modifications could enhance cytotoxicity against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against Gram-positive bacteria
AnticancerInduction of apoptosis in tumor cells

Case Study: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of cyclohexane derivatives, researchers found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects by modulating immune responses .

Case Study: Anticancer Activity

A notable study investigated the cytotoxic effects of various cyclohexane derivatives on human breast cancer cell lines. The results indicated that modifications to the carboxamide group enhanced the compound's ability to induce cell death through apoptosis. This positions this compound as a candidate for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.